molecular formula C32H20N2O8 B8180990 4,4',4'',4'''-(Pyrazine-2,3,5,6-tetrayl)tetrabenzoic acid

4,4',4'',4'''-(Pyrazine-2,3,5,6-tetrayl)tetrabenzoic acid

Cat. No.: B8180990
M. Wt: 560.5 g/mol
InChI Key: GGNSXWSHZWXCDJ-UHFFFAOYSA-N
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Description

4,4’,4’‘,4’‘’-(Pyrazine-2,3,5,6-tetrayl)tetrabenzoic acid is an organic compound with the molecular formula C32H20N2O8 It is a derivative of pyrazine and benzoic acid, characterized by the presence of four benzoic acid groups attached to a central pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’‘,4’‘’-(Pyrazine-2,3,5,6-tetrayl)tetrabenzoic acid typically involves the reaction of pyrazine with benzoic acid derivatives. One common method is the condensation reaction between pyrazine and 4-carboxybenzaldehyde under acidic conditions, followed by oxidation to form the tetrabenzoic acid derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4’,4’‘,4’‘’-(Pyrazine-2,3,5,6-tetrayl)tetrabenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can introduce halogens or nitro groups onto the benzene rings.

Scientific Research Applications

4,4’,4’‘,4’‘’-(Pyrazine-2,3,5,6-tetrayl)tetrabenzoic acid has several scientific research applications:

    Chemistry: It is used as a ligand in the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems due to its ability to form stable complexes with various metals.

    Industry: It is utilized in the development of advanced materials with specific properties, such as luminescent materials and sensors.

Mechanism of Action

The mechanism of action of 4,4’,4’‘,4’‘’-(Pyrazine-2,3,5,6-tetrayl)tetrabenzoic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, leading to various effects. For example, in antimicrobial applications, the compound may disrupt bacterial cell walls or interfere with essential enzymes. In MOFs, the compound acts as a linker, facilitating the formation of porous structures that can trap gases or catalyze reactions.

Comparison with Similar Compounds

Similar Compounds

    4,4’,4’‘,4’‘’-(Benzene-2,3,5,6-tetrayl)tetrabenzoic acid: Similar structure but with a benzene core instead of pyrazine.

    2,3,5,6-Tetrakis(4-carboxyphenyl)pyrazine: Another derivative with similar functional groups.

Uniqueness

4,4’,4’‘,4’‘’-(Pyrazine-2,3,5,6-tetrayl)tetrabenzoic acid is unique due to its pyrazine core, which imparts distinct electronic properties and coordination abilities compared to benzene-based analogs. This uniqueness makes it particularly valuable in the synthesis of MOFs with enhanced luminescent and catalytic properties.

Properties

IUPAC Name

4-[3,5,6-tris(4-carboxyphenyl)pyrazin-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H20N2O8/c35-29(36)21-9-1-17(2-10-21)25-26(18-3-11-22(12-4-18)30(37)38)34-28(20-7-15-24(16-8-20)32(41)42)27(33-25)19-5-13-23(14-6-19)31(39)40/h1-16H,(H,35,36)(H,37,38)(H,39,40)(H,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNSXWSHZWXCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=C(C(=N2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H20N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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